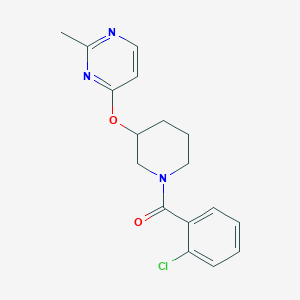![molecular formula C16H14N2O2S2 B2508933 3-méthoxy-N-(2-(méthylthio)benzo[d]thiazol-6-yl)benzamide CAS No. 324538-65-0](/img/structure/B2508933.png)
3-méthoxy-N-(2-(méthylthio)benzo[d]thiazol-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a useful research compound. Its molecular formula is C16H14N2O2S2 and its molecular weight is 330.42. The purity is usually 95%.
BenchChem offers high-quality 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les thiazoles ont été étudiés pour leur potentiel antimicrobien. La structure du composé suggère qu'il pourrait présenter des effets antibactériens ou antifongiques .
- Des études d'amarrage pourraient enquêter sur la possibilité que ce composé inhibe les systèmes de détection de quorum bactériens, affectant potentiellement la virulence et la formation de biofilms .
Propriétés antimicrobiennes
Inhibition de la détection de quorum
Régulation du cycle cellulaire et apoptose
Mécanisme D'action
Target of Action
The compound, 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide, is a derivative of the benzo[d]thiazole class of compounds . Benzo[d]thiazole derivatives have been found to interact with various targets, including quorum sensing pathways in Gram-negative bacteria , topoisomerase I , and cyclooxygenase-1 (COX-1) . These targets play crucial roles in bacterial communication, DNA replication, and inflammation, respectively .
Mode of Action
The compound’s interaction with its targets leads to significant changes in their function. In the case of quorum sensing pathways, the compound acts as an inhibitor, disrupting bacterial cell-cell communication and virulence production . Docking studies suggest that the compound binds to the active site of the LasR system in Pseudomonas aeruginosa with high affinity .
Biochemical Pathways
The compound’s action on quorum sensing pathways can lead to the disruption of biofilm formation and other pathogenic behaviors in bacteria . By inhibiting topoisomerase I, the compound can interfere with DNA replication in cancer cells . The inhibition of COX-1 can lead to reduced production of prostaglandins, thereby reducing inflammation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s efficacy as a quorum sensing inhibitor can be influenced by the concentration of the compound and the density of the bacterial population
Analyse Biochimique
Biochemical Properties
3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of the primary interactions is with the cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins and thromboxanes . This compound has been shown to inhibit COX-1 and COX-2 enzymes, leading to reduced inflammation and pain. Additionally, 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide interacts with quorum sensing receptors in bacteria, inhibiting their communication and biofilm formation .
Cellular Effects
The effects of 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated cytotoxic effects, particularly against K562 malignant cells . It influences cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to apoptosis. Furthermore, 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide affects gene expression by downregulating pro-inflammatory cytokines and upregulating apoptotic genes .
Molecular Mechanism
At the molecular level, 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide exerts its effects through several mechanisms. It binds to the active sites of COX-1 and COX-2 enzymes, inhibiting their activity and reducing the production of inflammatory mediators . Additionally, this compound interacts with bacterial quorum sensing receptors, preventing the formation of biofilms and reducing bacterial virulence . The molecular docking studies have shown that 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide has a high affinity for these receptors, which explains its potent inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of COX enzymes and prolonged anti-inflammatory effects. In bacterial cultures, the inhibitory effects on quorum sensing and biofilm formation tend to diminish over time, suggesting the development of resistance .
Dosage Effects in Animal Models
The effects of 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and analgesic effects without noticeable toxicity . At higher doses, adverse effects such as gastrointestinal irritation and hepatotoxicity have been observed . The threshold for these toxic effects is dose-dependent, with higher doses leading to more severe adverse reactions.
Metabolic Pathways
3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites are then excreted through the kidneys. The compound also affects metabolic flux by inhibiting the synthesis of prostaglandins and thromboxanes, which are essential for various physiological processes .
Transport and Distribution
Within cells and tissues, 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins, facilitating its uptake and accumulation in target tissues. The compound tends to accumulate in inflamed tissues, where it exerts its anti-inflammatory effects .
Subcellular Localization
The subcellular localization of 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with COX enzymes and other target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity. Additionally, the compound has been observed to accumulate in the endoplasmic reticulum and mitochondria, suggesting potential effects on cellular metabolism and energy production .
Propriétés
IUPAC Name |
3-methoxy-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-20-12-5-3-4-10(8-12)15(19)17-11-6-7-13-14(9-11)22-16(18-13)21-2/h3-9H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBREJLTVPLGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2508852.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2508856.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2508859.png)


![4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B2508862.png)
![2-bromo-5-chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide](/img/structure/B2508863.png)
![2-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2508864.png)
![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2508866.png)
![5-(2-methoxyethyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2508867.png)
